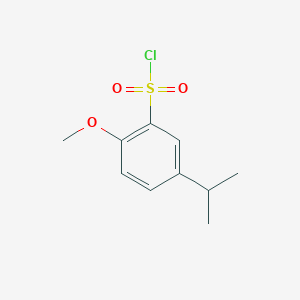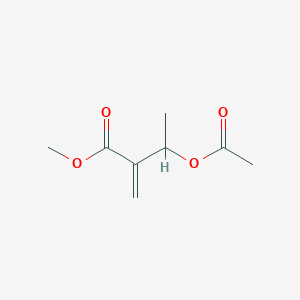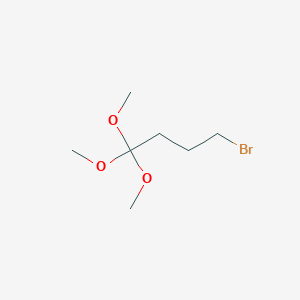
2-Chloro-6-fluorobenzylzinc chloride
Descripción general
Descripción
2-Chloro-6-fluorobenzylzinc chloride is a chemical compound with the molecular formula ClC6H3(F)CH2ZnCl . It is often used in scientific research and has applications in areas like catalysis, organic synthesis, and drug discovery.
Molecular Structure Analysis
The molecular weight of 2-Chloro-6-fluorobenzylzinc chloride is 244.41 . The compound’s structure can be represented by the SMILES stringFc1cccc(Cl)c1C[Zn]Cl . Physical And Chemical Properties Analysis
2-Chloro-6-fluorobenzylzinc chloride is typically prepared as a 0.5 M solution in THF . The density of this solution is 0.991 g/mL at 25 °C .Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Mechanistic Studies
2-Chloro-6-fluorobenzylzinc chloride is explored for its potential in chemical synthesis, particularly in generating radicals and in reactions involving displacement mechanisms. For instance, the displacement of the Cl substituent in chlorofluorotoluene in corona discharge produces 2-chloro-6-fluorobenzyl radicals, showcasing a method to study reaction mechanisms and generate specific radicals for further chemical synthesis (Chae, Lim, & Lee, 2016). Similarly, the synthesis of fluoroaromatic compounds from cyclopentadiene derivatives highlights the reactivity of such chlorofluorocarbene precursors under specific conditions (Nefedov, Volchkov, Zabolotskikh, & Zelinsky, 1991), underscoring its utility in organic synthesis.
2. Environmental Applications
Studies have also investigated the use of related chlorinated and fluorinated compounds in environmental applications, such as the degradation of pollutants. The effects of chloride ion on the degradation of azo dyes in advanced oxidation processes suggest potential pathways for utilizing similar chlorinated compounds in water treatment processes, with implications for the formation of chlorinated aromatic compounds (Yuan, Ramjaun, Wang, & Liu, 2011). This research indicates the dual roles such compounds can play in both inhibiting and accelerating pollutant degradation.
3. Catalysis and Radical Reactions
The compound's applications extend to catalysis and radical reactions. For example, efficient Cu-catalyzed atom transfer radical addition reactions of fluoroalkylsulfonyl chlorides with electron-deficient alkenes, induced by visible light, demonstrate the utility of chlorofluorinated compounds in creating fluorinated products with potential applications in pharmaceuticals and agrochemicals (Tang & Dolbier, 2015).
Propiedades
IUPAC Name |
1-chloro-3-fluoro-2-methanidylbenzene;chlorozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.ClH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRXWZMAKIGTQE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC=C1Cl)F.Cl[Zn+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluorobenzylzinc chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1,2,4-Triazol-1-yl)methyl]aniline](/img/structure/B1599232.png)











